cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Overview
Description
“Cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 735275-21-5 . It has a molecular weight of 280.75 .
Molecular Structure Analysis
The molecular formula of this compound is C15H17ClO3 . The exact structure would require more specific information or a detailed spectroscopic analysis.Chemical Reactions Analysis
The specific chemical reactions involving “cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid” are not available in the retrieved data. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
This compound has a molecular weight of 280.75 . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data .Scientific Research Applications
Analytical Method Development
A method was developed for the determination of pyrethroid metabolites in human urine, showcasing the relevance of cyclohexane derivatives in monitoring exposure to synthetic pyrethroids used in pest control. This method involves solid-phase extraction, liquid–liquid extraction clean-up, and gas chromatography-tandem mass spectrometry, indicating the compound's significance in environmental and occupational health studies (Arrebola et al., 1999).
Synthetic Chemistry Applications
Research on cyclic imide and open-chain amide carboxylic acid derivatives from the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines highlights the compound's utility in producing structurally diverse molecules, which could have implications in materials science and drug development (Smith & Wermuth, 2012).
Environmental Microbiology
The degradation pathway of anaerobic naphthalene degradation involves cyclohexane derivatives, demonstrating the compound's role in understanding microbial metabolism of polycyclic aromatic hydrocarbons. This research contributes to our knowledge of bioremediation processes and the microbial degradation of environmental pollutants (Weyrauch et al., 2017).
Pharmaceutical Chemistry
A study on monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic acids evaluated their inhibitory activity against angiotensin converting enzyme (ACE), revealing the potential of these compounds in developing novel ACE inhibitors. This highlights the importance of cyclohexane derivatives in designing new therapeutic agents (Turbanti et al., 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c16-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOGBHNFARNCLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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